![molecular formula C12H14Cl2N2 B2936933 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride CAS No. 2172097-29-7](/img/structure/B2936933.png)
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride
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Overview
Description
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is a chemical compound with the CAS Number: 2172097-29-7 . It has a molecular weight of 257.16 and its IUPAC name is 3-methyl-4-(pyridin-3-yl)aniline dihydrochloride . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is 1S/C12H12N2.2ClH/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10;;/h2-8H,13H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is a powder that is stored at room temperature . It has a molecular weight of 257.16 .Scientific Research Applications
Drug Development
“3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride” may be involved in the early stages of drug development, particularly in the synthesis of novel compounds with potential therapeutic effects. The ADMET characteristics (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of such compounds are crucial for identifying promising drug candidates .
Cancer Research
Compounds structurally related to “3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride” have been used in the synthesis of molecules with antiproliferative effects against various cancer cell lines, such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .
Leukemia Treatment
The compound’s structural analogs have been used to inhibit the activity of tyrosine kinases, which are therapeutic targets in leukemia treatment .
Synthesis of Polytopic Molecules
It may be used in the structural characterization of polytopic molecules, which are complex molecules that can bind to multiple targets and have multiple therapeutic uses .
Chemical Research
As a raw material, it could be used in the synthesis of various chemical derivatives for research purposes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as phenylalkylamines , which are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group . These compounds often interact with various receptors and enzymes in the body.
Mode of Action
As a phenylalkylamine, it may interact with its targets through hydrogen bonding, given the presence of an amine group
Biochemical Pathways
The biochemical pathways affected by 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride are currently unknown . Phenylalkylamines can potentially influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
3-methyl-4-pyridin-3-ylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10;;/h2-8H,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMBWFYPWKQEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride |
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